N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound known for its unique structural features and potential applications in various scientific fields. The adamantyl group, a bulky and rigid structure, imparts significant stability and lipophilicity to the molecule, making it an interesting candidate for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of 1-adamantylamine with ethyl chloroformate, forming an adamantyl carbamate intermediate.
Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from 2-chloro-4,6-dimethoxypyrimidine. This compound undergoes substitution reactions with methylthiol to introduce the methylsulfanyl group.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrimidine derivative under basic conditions, typically using a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its stability and unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is explored for its potential as a pharmacological agent. The adamantyl group is known to enhance the lipophilicity and membrane permeability of molecules, which can be beneficial in drug design.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential antiviral, antibacterial, and anticancer activities. The presence of the adamantyl group can improve the pharmacokinetic properties of these derivatives.
Industry
In the industrial sector, this compound could be used in the development of new materials with enhanced stability and performance. Its unique structural features make it a candidate for applications in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Rimantadine: An antiviral drug with a similar adamantyl group.
Amantadine: Another antiviral and antiparkinsonian drug with an adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantyl group.
Uniqueness
N-[1-(1-Adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide is unique due to the combination of the adamantyl group with a pyrimidine ring and a methylsulfanyl substituent. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c1-10(18-6-11-3-12(7-18)5-13(4-11)8-18)21-16(23)15-14(19)9-20-17(22-15)24-2/h9-13H,3-8H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDVQJCYXHQFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=NC(=NC=C4Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.